

chemical structure and properties of DL-Erythro sphinganine (d20:0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL-Erythro sphinganine (d20:0)*

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An In-depth Technical Guide to DL-Erythro Sphinganine (d20:0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Erythro sphinganine (d20:0), a C20 analogue of sphinganine, is a crucial intermediate in the de novo synthesis pathway of sphingolipids. Sphingolipids are a class of lipids characterized by a sphingoid base backbone, and they are integral components of eukaryotic cell membranes. Beyond their structural role, sphingolipids and their metabolites, including sphinganine, are bioactive signaling molecules that regulate a wide array of cellular processes such as proliferation, differentiation, apoptosis, and cell migration. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological functions, and relevant experimental methodologies for **DL-Erythro sphinganine (d20:0)**.

Chemical Structure and Identification

DL-Erythro sphinganine (d20:0) is a racemic mixture of D-erythro-sphinganine (d20:0) and L-erythro-sphinganine (d20:0). The D-isomer is the naturally occurring form. The structure consists of a 20-carbon aliphatic chain with amino and hydroxyl groups at positions 2 and 3, respectively, and a primary hydroxyl group at position 1.

Chemical Identifiers for D-Erythro Sphinganine (d20:0):

Identifier	Value
IUPAC Name	(2S,3R)-2-aminoicosane-1,3-diol
CAS Number	24006-62-0[1]
Molecular Formula	C ₂₀ H ₄₃ NO ₂ [1][2]
Molecular Weight	329.6 g/mol [1][2]
SMILES	CCCCCCCCCCCCCCCCC--INVALID-LINK--N">C@HO
InChI	InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h19-20,22-23H,2-18,21H2,1H3/t19-,20+/m0/s1[1]
InChIKey	UFMHYBVQZSPWSS-VQTJNVASSA-N[1]

Physicochemical Properties

The physical and chemical properties of **DL-Erythro sphinganine (d20:0)** are critical for its handling, storage, and application in experimental settings.

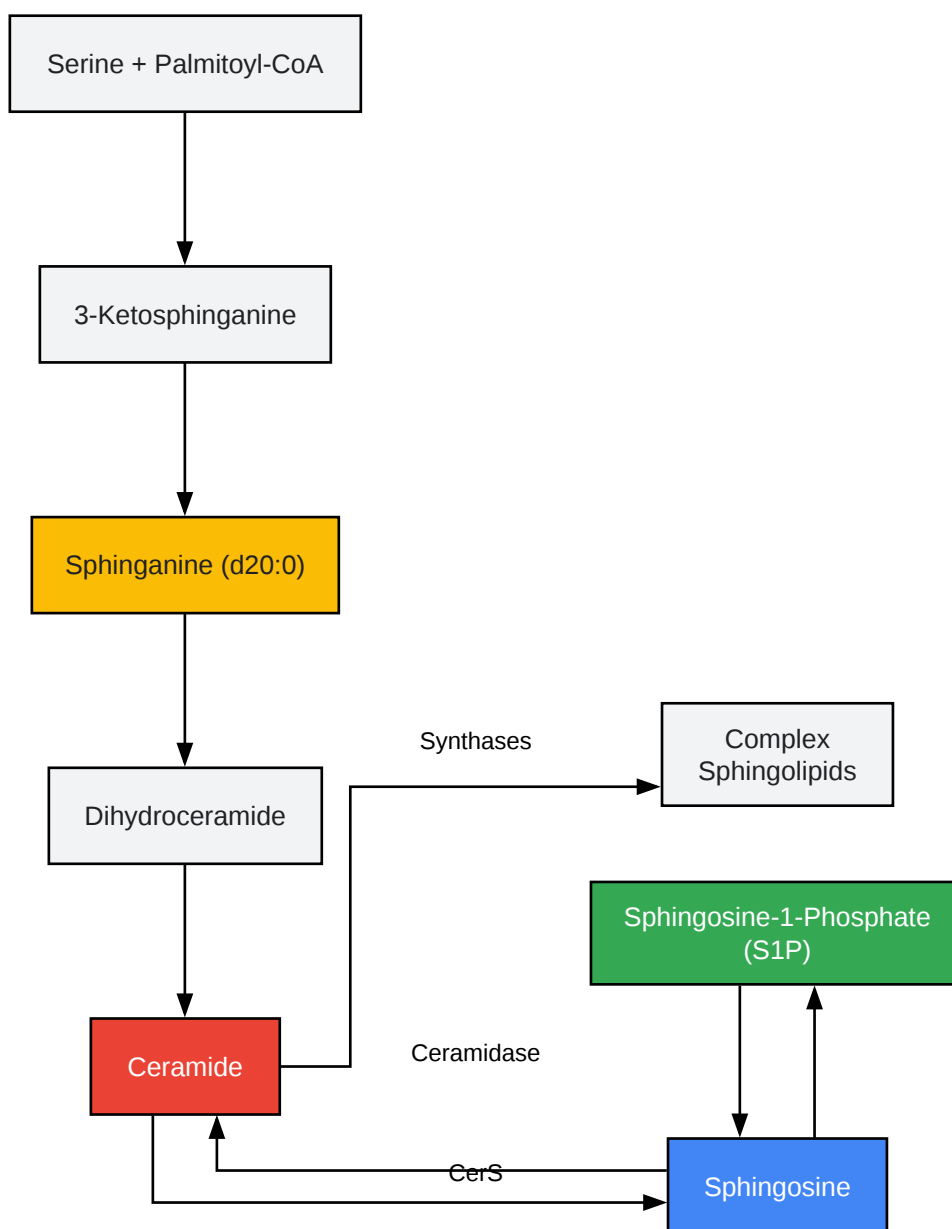
Property	Value	Reference
Physical State	Solid	[2]
Melting Point	92 - 96 °C	[3]
Boiling Point	471.9 ± 25.0 °C (Predicted)	[4]
Solubility	Soluble in Chloroform:Methanol (5:1, warmed) and Ethanol (warmed)	[1][5]
pKa (Predicted)	12.57 ± 0.45	[4]
Purity	≥98%	[1][2]
Storage	-20°C	[2][5]

Biological Role and Signaling Pathways

Sphinganine is a central molecule in sphingolipid metabolism and signaling. It serves as the backbone for the synthesis of more complex sphingolipids and also functions as a signaling molecule in its own right.

Sphingolipid Metabolism

The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine (dihydrosphingosine).^[6]^[7] Sphinganine is subsequently acylated to form dihydroceramide, a precursor to ceramides and other complex sphingolipids.^[6]^[7]

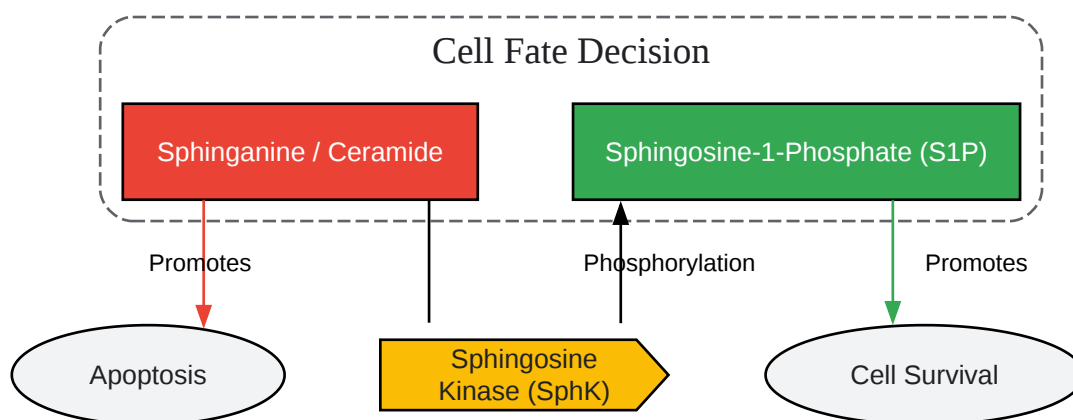


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Caption: De novo sphingolipid biosynthesis pathway.

Regulation of Apoptosis: The Sphingolipid Rheostat

The balance between the levels of pro-apoptotic ceramide and sphinganine, and the pro-survival sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat".^{[8][9]} An increase in cellular sphinganine and ceramide levels can induce apoptosis, while an increase in S1P promotes cell survival and proliferation.^{[8][10]} Sphinganine has been shown to induce apoptosis independently of ceramide in some cell lines.^[11]



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Caption: The sphingolipid rheostat in cell fate determination.

Inhibition of Protein Kinase C (PKC)

Sphinganine is a known inhibitor of Protein Kinase C (PKC), a family of kinases involved in various signal transduction pathways.[11] The inhibition is thought to occur through competition with diacylglycerol (DAG), the endogenous activator of PKC.[12] By binding to the regulatory domain of PKC, sphinganine prevents the conformational changes required for its activation.[1][12]

Experimental Protocols

Accurate quantification and analysis of **DL-Erythro sphinganine (d20:0)** are essential for understanding its biological roles. The following section outlines a general workflow for the extraction and quantification of sphinganine from biological samples.

Extraction of Sphinganine from Tissues

A common method for extracting sphingolipids is a modified Bligh and Dyer method.[11]

Materials:

- Tissue sample (10-50 mg)
- Phosphate-buffered saline (PBS), ice-cold

- Internal standard (e.g., C17-sphinganine)
- 18.5% HCl
- Methanol (MeOH)
- Chloroform (CHCl_3)
- Homogenizer
- Glass centrifuge tubes

Procedure:

- Weigh the frozen tissue and place it in a homogenization tube.
- Add ice-cold PBS and the internal standard.
- Homogenize the tissue on ice until no visible fragments remain.
- Transfer the homogenate to a glass centrifuge tube.
- Add HCl, MeOH, and CHCl_3 in a sequential manner.
- Vortex the mixture vigorously to ensure thorough mixing.
- Centrifuge to separate the aqueous and organic phases.
- Carefully collect the lower organic phase containing the lipids.
- Re-extract the aqueous phase with CHCl_3 to maximize lipid recovery.
- Combine the organic phases and dry under a stream of nitrogen or using a vacuum concentrator.
- Resuspend the dried lipid extract in a suitable solvent (e.g., MeOH: CHCl_3 , 4:1, v/v) for analysis.

Quantification by HPLC-MS/MS

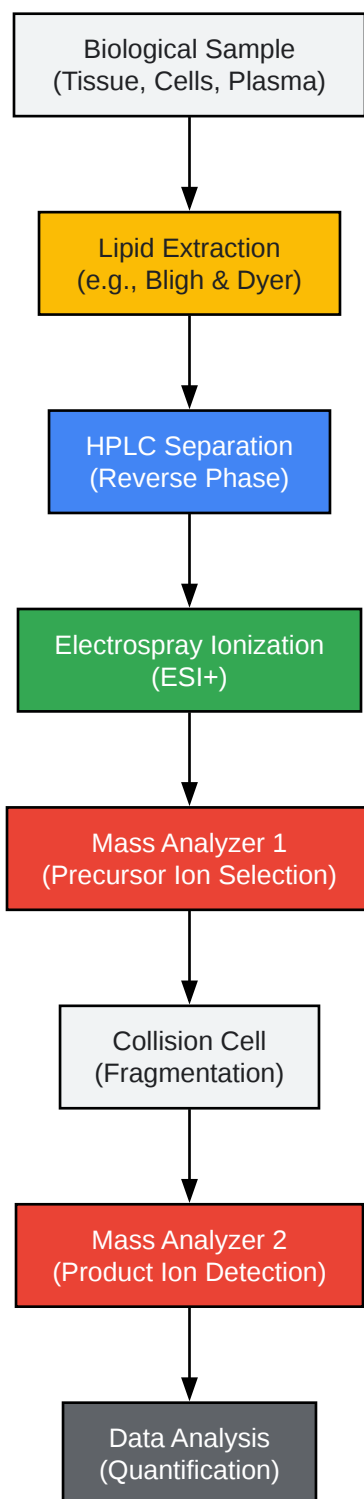
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of sphinganine.^{[13][14]}

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

General HPLC-MS/MS Parameters:

- Column: C18 reverse-phase column
- Mobile Phase: A gradient of solvents, typically water with a small amount of formic acid and an organic solvent like acetonitrile or methanol with formic acid.
- Ionization Mode: Positive electrospray ionization (ESI+)
- MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of sphinganine and its specific product ion.



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Caption: General workflow for the quantification of sphinganine by HPLC-MS/MS.

Role in Drug Development and Research

The critical role of sphingolipids in cell regulation has made them attractive targets for drug development, particularly in oncology and inflammatory diseases.

- **Anticancer Therapy:** Given that sphinganine can induce apoptosis, targeting the sphingolipid pathway to increase its cellular levels is a potential anticancer strategy.[15][16] Furthermore, modified mimetic sphinganine has been investigated as a potential inhibitor of c-Src kinase, a protein often dysregulated in cancer.[17]
- **Antifungal Drug Development:** The sphingolipid biosynthesis pathway is essential for fungi, and its components, including the enzymes involved in sphinganine metabolism, are being explored as targets for novel antifungal agents.[18]
- **Research Tool:** **DL-Erythro sphinganine (d20:0)** serves as a valuable research tool for studying the intricate sphingolipid signaling pathways. Its use allows for the precise investigation of the downstream effects of elevated sphinganine levels on cellular processes.

Conclusion

DL-Erythro sphinganine (d20:0) is a fundamental sphingolipid intermediate with significant biological activities. Its role extends from being a structural precursor to a key signaling molecule that influences cell fate through the sphingolipid rheostat and by modulating the activity of crucial enzymes like Protein Kinase C. A thorough understanding of its chemical and physical properties, coupled with robust analytical methods, is paramount for researchers and drug development professionals seeking to unravel the complexities of sphingolipid biology and leverage this knowledge for therapeutic innovation.

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- To cite this document: BenchChem. [chemical structure and properties of DL-Erythro sphinganine (d20:0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601185#chemical-structure-and-properties-of-dl-erythro-sphinganine-d20-0]

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